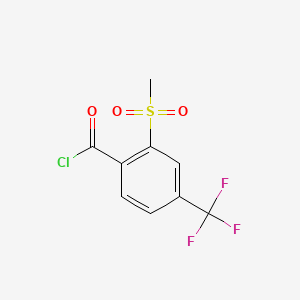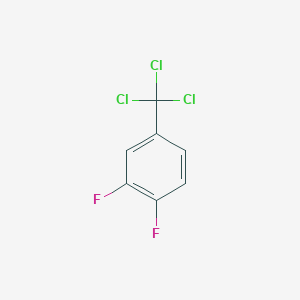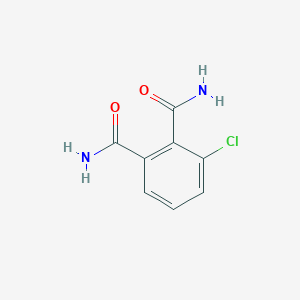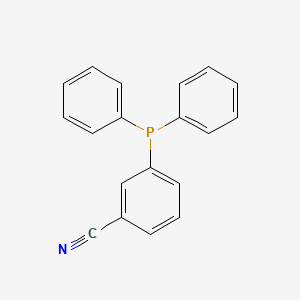![molecular formula C19H13N3O2S B3047808 N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1448137-79-8](/img/new.no-structure.jpg)
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by its quinoxaline and thiophene structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with ketones or aldehydes under acidic conditions. The thiophene-2-carboxamide moiety is then introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride and the appropriate amine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the quinoxaline ring.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced quinoxaline derivatives, and substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, antibacterial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide
N-(2-ethoxy-phenyl)-2-(3-oxo-1-(toluene-4-sulfonyl)-4H-quinoxalin-2-yl)-acetamide
2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide
Uniqueness: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of quinoxaline and thiophene moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
1448137-79-8 |
|---|---|
Formule moléculaire |
C19H13N3O2S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-9-4-10-25-16)20-13-6-3-5-12(11-13)17-19(24)22-15-8-2-1-7-14(15)21-17/h1-11H,(H,20,23)(H,22,24) |
Clé InChI |
DHKYTRKSBHOYFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


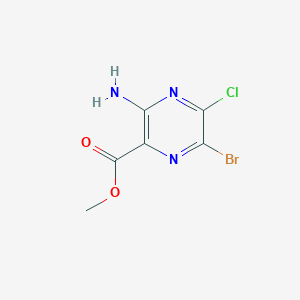
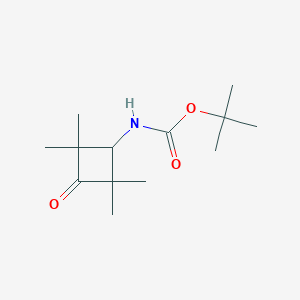
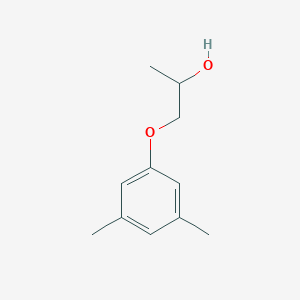



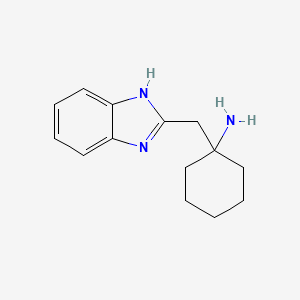
![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)


